molecular formula C8H6BrNO5 B8440213 2-Bromo-1-(3,4-dihydroxy-5-nitro-phenyl)-ethanone

2-Bromo-1-(3,4-dihydroxy-5-nitro-phenyl)-ethanone

Cat. No. B8440213
M. Wt: 276.04 g/mol
InChI Key: GANOKOPJCWEJLV-UHFFFAOYSA-N
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Patent
US05389653

Procedure details

A suspension of 29.0 g of 2-bromo-4'-hydroxy-3'-methoxy-5'-nitroacetophenone in 700 ml of dry methylene chloride is treated at -20° within 30 minutes with a solution of 125.3 g of boron tribromide in 300 ml of dry methylene chloride. After the addition the mixture is stirred at -20° for a further 1 hour and at room temperature for 16 hours, then evaporated, the residue is treated cautiously with water while cooling with ice and stirred at 50° for 30 minutes. After cooling the mixture is extracted with ether, the ethereal phase is washed with water, dried over sodium sulfate, filtered and evaporated. There is obtained 2-bromo-3',4'-dihydroxy-5'-nitroacetophenone of m.p. 138°-140° (from methylene chloride).
Name
2-bromo-4'-hydroxy-3'-methoxy-5'-nitroacetophenone
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
125.3 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8]([OH:14])=[C:7]([O:15]C)[CH:6]=1)=[O:4].B(Br)(Br)Br>C(Cl)Cl>[Br:1][CH2:2][C:3]([C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8]([OH:14])=[C:7]([OH:15])[CH:6]=1)=[O:4]

Inputs

Step One
Name
2-bromo-4'-hydroxy-3'-methoxy-5'-nitroacetophenone
Quantity
29 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)OC
Name
Quantity
700 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
125.3 g
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at -20° for a further 1 hour and at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the mixture
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
the residue is treated cautiously with water
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
STIRRING
Type
STIRRING
Details
stirred at 50° for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
EXTRACTION
Type
EXTRACTION
Details
is extracted with ether
WASH
Type
WASH
Details
the ethereal phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrCC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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